
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an acetyl group, an amino group, and a hydroxyphenyl group. It has applications in pharmaceuticals, particularly in the synthesis of analgesic and antipyretic drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves multistep procedures. These methods may use raw materials such as phenol, 4-nitrophenol, or nitrobenzene. The processes are designed to optimize yield and minimize environmental impact, although challenges related to sustainability and efficiency remain .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the functional groups attached to it.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for carbonylation, hydrogen for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive carbonylation of nitrobenzene can yield N-(4-hydroxyphenyl)acetamide with high selectivity .
Aplicaciones Científicas De Investigación
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the production of analgesic and antipyretic drugs, such as paracetamol.
Industry: The compound is used in the manufacture of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. In the case of its use as an analgesic, the compound inhibits the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX). This inhibition reduces inflammation and pain. The compound’s structure allows it to interact with various biological pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Paracetamol (N-(4-hydroxyphenyl)acetamide): A widely used analgesic and antipyretic drug.
Phenacetin (N-(4-ethoxyphenyl)acetamide): An analgesic and antipyretic drug, now less commonly used due to safety concerns.
Acetanilide (N-phenylacetamide): An older analgesic and antipyretic drug, also less commonly used today.
Uniqueness
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
N-(4-acetyl-2-amino-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-5(13)7-3-8(11)9(4-10(7)15)12-6(2)14/h3-4,15H,11H2,1-2H3,(H,12,14) |
Clave InChI |
NORGNVLDDWZCFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1O)NC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


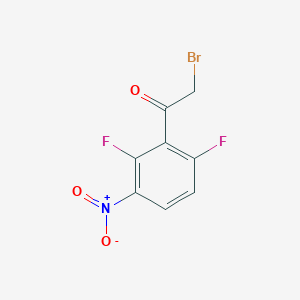


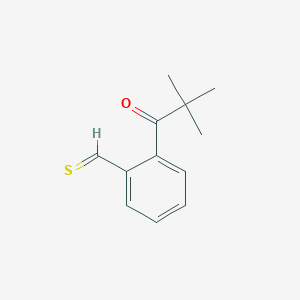

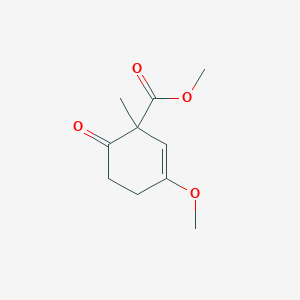
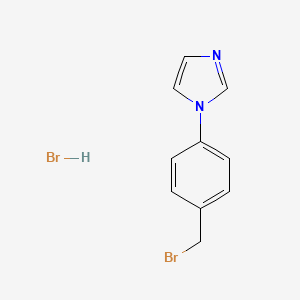

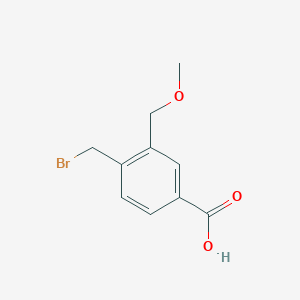
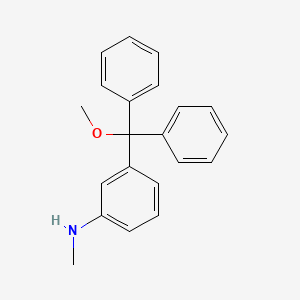

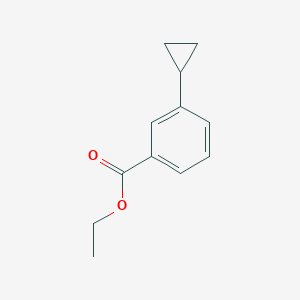

![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
